molecular formula C10H10O4 B134466 4-(1-Carboxyethyl)benzoic acid CAS No. 67381-50-4

4-(1-Carboxyethyl)benzoic acid

Cat. No.: B134466
CAS No.: 67381-50-4
M. Wt: 194.18 g/mol
InChI Key: ZHJJCJKDNFTHKD-UHFFFAOYSA-N
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Description

4-(1-Carboxyethyl)benzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where a carboxyethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Carboxyethyl)benzoic acid typically involves the reaction of benzoic acid with an appropriate carboxyethylating agent under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where benzoic acid reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 4-(1-Carboxyethyl)benzaldehyde, in the presence of a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the aldehyde group to a carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

4-(1-Carboxyethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of 4-(1-Carboxyethyl)benzaldehyde or this compound.

    Reduction: Formation of 4-(1-Hydroxyethyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

4-(1-Carboxyethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes, thereby reducing inflammation. The carboxyethyl group can interact with active sites of enzymes, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound, which lacks the carboxyethyl group.

    4-(1-Hydroxyethyl)benzoic acid: A reduced form of 4-(1-Carboxyethyl)benzoic acid.

    4-(1-Carboxyethyl)benzaldehyde: An oxidized form of the compound.

Uniqueness

This compound is unique due to the presence of the carboxyethyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity in various chemical reactions and may contribute to its potential therapeutic effects.

Properties

IUPAC Name

4-(1-carboxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJJCJKDNFTHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67381-50-4
Record name 4-Carboxy-alpha-methylbenzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067381504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CARBOXY-.ALPHA.-METHYLBENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4981U4USV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-(1-carboxyethyl)benzoic acid in the formation of the metal-organic coordination polymer described in the research?

A1: this compound (L) acts as a linking ligand in the formation of the metal-organic coordination polymer. [] The carboxyl groups present in L can coordinate to transition metal ions, forming strong bonds and creating a repeating framework structure. This coordination ability, along with the presence of another ligand, 2-(pyridine-4yl)benzimidazole (4PBI), contributes to the formation of a complex three-dimensional network within the polymer. []

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